molecular formula C16H22N2O4 B11177669 1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide

1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11177669
M. Wt: 306.36 g/mol
InChI Key: VMIOTLNXHSQAFY-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound belonging to the pyrrolidine class This compound is characterized by the presence of a pyrrolidine ring, a carboxamide group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a dimethoxybenzene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups into the aromatic ring.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but lacks the N-(propan-2-yl) group.

    1-(2,4-dimethoxyphenyl)-5-oxo-N-methylpyrrolidine-3-carboxamide: Similar structure but has a methyl group instead of the N-(propan-2-yl) group.

    1-(2,4-dimethoxyphenyl)-5-oxo-N-ethylpyrrolidine-3-carboxamide: Similar structure but has an ethyl group instead of the N-(propan-2-yl) group.

Uniqueness

1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is unique due to the presence of the N-(propan-2-yl) group, which may influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C16H22N2O4/c1-10(2)17-16(20)11-7-15(19)18(9-11)13-6-5-12(21-3)8-14(13)22-4/h5-6,8,10-11H,7,9H2,1-4H3,(H,17,20)

InChI Key

VMIOTLNXHSQAFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CC(=O)N(C1)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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